molecular formula C14H18ClNO2 B2702438 2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide CAS No. 1235379-63-1

2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide

Cat. No. B2702438
CAS RN: 1235379-63-1
M. Wt: 267.75
InChI Key: LEVNQJJHHYGXJA-UHFFFAOYSA-N
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Description

“2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide” is a chemical compound with diverse applications in scientific research. It is also known as Ketamine Hydrochloride Impurity C . The molecular formula is C12 H13 Cl O2 and the molecular weight is 224.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.68 and a molecular formula of C12 H13 Cl O2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and characterization form the foundational applications in scientific research for understanding the properties and potentials of chemical compounds. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrates the steps of acetylation, esterification, and ester interchange, providing insights into the chemical behavior and characteristics of similar compounds (Z. Zhong-cheng & Shu Wan-yin, 2002).

Antiviral and Antiapoptotic Effects

Compounds related to 2-(2-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide, such as anilidoquinoline derivatives, have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential in pharmacological applications (Joydeep Ghosh et al., 2008).

Environmental Impact and Metabolism

The metabolism of chloroacetamide herbicides and their effects on the environment and living organisms are significant areas of research. Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the intricate metabolic pathways these compounds undergo, offering insights into their environmental impact and safety profiles (S. Coleman et al., 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some benzothiazolinone acetamide analogs have been studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies encompass spectroscopic and quantum mechanical analyses, ligand-protein interactions, and modeling of photovoltaic efficiency, highlighting the multifaceted applications of these compounds in renewable energy research (Y. Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-11(12)9-13(17)16-10-14(18)7-3-4-8-14/h1-2,5-6,18H,3-4,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNQJJHHYGXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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